Halostachine hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
142467-20-7 |
|---|---|
Molecular Formula |
C9H14ClNO |
Molecular Weight |
187.66 g/mol |
IUPAC Name |
(1R)-2-(methylamino)-1-phenylethanol;hydrochloride |
InChI |
InChI=1S/C9H13NO.ClH/c1-10-7-9(11)8-5-3-2-4-6-8;/h2-6,9-11H,7H2,1H3;1H/t9-;/m0./s1 |
InChI Key |
NPUGYWPZOLONFA-FVGYRXGTSA-N |
Isomeric SMILES |
CNC[C@@H](C1=CC=CC=C1)O.Cl |
Canonical SMILES |
CNCC(C1=CC=CC=C1)O.Cl |
Origin of Product |
United States |
Synthetic Strategies and Chemical Transformations of Halostachine Hydrochloride
Established Laboratory Synthetic Pathways
The synthesis of racemic halostachine (B1311133) has been approached through several established routes, primarily starting from common aromatic ketones or via acylation of benzene (B151609). These methods provide the foundational racemic mixture, which can then be used as is or subjected to chiral resolution.
Classical Methodologies from Acetophenone (B1666503)
A well-documented "classical" synthesis for racemic N-methylphenylethanolamine begins with acetophenone. wikipedia.org This multi-step pathway involves the sequential transformation of the ketone's functional groups to build the final amino alcohol structure.
The process unfolds as follows:
Bromination: The synthesis initiates with the bromination of the methyl group of acetophenone using elemental bromine. This reaction yields α-bromoacetophenone, a key intermediate.
Amination: The resulting α-bromoacetophenone is then reacted with N-methylbenzylamine. This step introduces the required methylamino group and forms an amino-ketone intermediate.
Reduction of Ketone: The carbonyl group of the amino-ketone is reduced to a hydroxyl group. This transformation is typically achieved using a powerful reducing agent like lithium aluminium hydride (LiAlH₄), yielding the N-benzyl protected amino alcohol.
Debenzylation: In the final step, the N-benzyl protecting group is removed. This is accomplished through catalytic hydrogenation, commonly employing a palladium on charcoal (Pd/C) catalyst, to yield racemic halostachine. wikipedia.org
Friedel-Crafts Acylation Approaches
An alternative synthetic route employs the Friedel-Crafts acylation, a fundamental reaction in aromatic chemistry, to construct the carbon skeleton. wikipedia.org This method, reported by Nordlander and co-workers, starts with benzene itself.
The key steps in this pathway are:
Friedel-Crafts Acylation: Benzene undergoes acylation with N-(trifluoroacetyl)glycyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). This reaction forms N-(trifluoroacetyl)-α-aminoacetophenone.
N-Methylation: The nitrogen atom of the resulting aminoacetophenone is then methylated. This is achieved by reacting the intermediate with methyl iodide in the presence of a base such as potassium carbonate.
Reduction: The final step involves the reduction of the ketone group to a secondary alcohol. This is commonly performed using sodium borohydride (B1222165) (NaBH₄) in an ethanol (B145695) solvent, yielding racemic N-methylphenylethanolamine (halostachine). wikipedia.org
Table 1: Comparison of Racemic Synthesis Pathways for Halostachine
| Feature | Classical Methodology | Friedel-Crafts Acylation Approach |
|---|---|---|
| Starting Material | Acetophenone | Benzene |
| Key Intermediate(s) | α-bromoacetophenone, N-benzyl amino-ketone | N-(trifluoroacetyl)-α-aminoacetophenone |
| Key Reactions | Bromination, Amination, Reduction (LiAlH₄), Catalytic Hydrogenation | Friedel-Crafts Acylation, N-Methylation, Reduction (NaBH₄) |
| Final Product | Racemic (d,l)-Halostachine |
Enantiospecific Synthesis and Chiral Resolution Techniques
While racemic syntheses are valuable, obtaining enantiomerically pure halostachine is often necessary for specific applications. This can be achieved either by synthesizing a specific enantiomer directly (enantiospecific synthesis) or by separating the enantiomers from a racemic mixture (chiral resolution).
An efficient enantiospecific synthesis for (R)-(−)-halostachine has been reported. wikipedia.org This method starts with a chiral building block, (R)-(+)-α-hydroxybenzeneacetonitrile, and proceeds through a series of stereospecific reactions to yield the desired enantiomer without the need for a resolution step.
The most common method for separating the enantiomers of halostachine is through chiral resolution . This technique relies on the reaction of the racemic amine with a chiral resolving agent, such as tartaric acid, to form a pair of diastereomeric salts. wikipedia.org These diastereomers possess different physical properties, most importantly, different solubilities, which allows them to be separated by fractional crystallization. Once the desired diastereomeric salt is isolated, the resolving agent is removed, yielding the pure enantiomer. The resolution of racemic N-methylphenylethanolamine via its tartrate salts has been shown to produce enantiomers with high optical purity. wikipedia.org
Table 2: Properties of Halostachine Enantiomers and Salts
| Compound | Melting Point (°C) | Specific Rotation [α]D |
|---|---|---|
| (R)-(-)-Halostachine | 43-45 | -47.03° |
| (R)-(-)-Halostachine Hydrochloride | 113-114 | -52.21° |
| Racemic Halostachine Hydrochloride | 103-104 | Not Applicable |
Chemical Reactivity and Derivative Synthesis
The chemical reactivity of halostachine is dictated by its three primary functional groups: the aromatic ring, the secondary amine, and the secondary alcohol. These sites allow for a variety of chemical transformations to synthesize derivatives.
Oxidation Reactions
The secondary alcohol group in halostachine is susceptible to oxidation. Under controlled conditions using common oxidizing agents (e.g., chromate-based reagents or Swern oxidation), the hydroxyl group can be oxidized to a ketone. This reaction would convert halostachine into the corresponding amino-ketone, 2-(methylamino)-1-phenyl-1-ethanone. The secondary amine can also be oxidized, but this typically requires specific reagents to avoid complex side reactions. For instance, oxidation could potentially lead to the formation of nitroxides or imines under specific catalytic conditions.
Reduction Reactions
Reduction reactions are integral to the synthesis of halostachine itself, as seen in the conversion of the ketone intermediate to the final alcohol product using reagents like NaBH₄ or LiAlH₄. wikipedia.org Furthermore, the aromatic ring of halostachine can be reduced, although this requires more forcing conditions. Catalytic hydrogenation at high pressure and temperature, using catalysts such as rhodium or ruthenium, can reduce the phenyl ring to a cyclohexyl ring, yielding N-methyl-1-cyclohexyl-ethanolamine derivatives. This transformation significantly alters the steric and electronic properties of the molecule, providing a pathway to non-aromatic derivatives.
Substitution Reactions at the Amino Group
The secondary amino group in the halostachine molecule is a key functional group that readily participates in substitution reactions. As a nucleophilic center, this nitrogen atom can react with various electrophiles to form new carbon-nitrogen or heteroatom-nitrogen bonds. The most common substitution reactions at this position are N-alkylation and N-acylation.
N-Alkylation involves the introduction of an alkyl group onto the nitrogen atom. This reaction is typically achieved by treating halostachine with an alkylating agent, such as an alkyl halide (e.g., methyl iodide) or by employing reductive amination. Another efficient method for the N-alkylation of similar amine structures, like phenethylamines and tryptamines, utilizes alcohols as the alkylating agents in the presence of an iridium catalyst. nih.govresearchgate.net This "borrowing hydrogen" methodology is considered a green chemistry approach as it avoids the use of pre-formed alkyl halides and generates water as the primary byproduct. nih.gov The reactivity in N-alkylation can be influenced by the steric bulk of the reagents and the reaction conditions, with various bases like potassium carbonate or cesium carbonate often used to facilitate the reaction.
N-Acylation is the process of adding an acyl group (R-C=O) to the amino nitrogen. This transformation converts the secondary amine into an amide. Standard acylating agents include acyl chlorides, acid anhydrides, or carboxylic acids activated with coupling reagents. google.commdpi.comthieme-connect.de For instance, N-acylation of amino alcohols can be performed chemoselectively, favoring reaction at the amino group over the hydroxyl group under specific conditions, such as using enzyme catalysis (e.g., lipase) or specific chemical reagents. beilstein-journals.org Microwave-assisted N-acylation procedures have also been developed, which can dramatically reduce reaction times and improve yields compared to conventional heating methods. thieme-connect.de
These substitution reactions are fundamental in modifying the structure of halostachine, enabling the synthesis of a diverse range of derivatives with potentially altered chemical and pharmacological properties.
Table 1: Representative Substitution Reactions at the Amino Group This table illustrates general transformations applicable to secondary amines like halostachine based on established chemical principles.
| Reaction Type | Typical Reagents | Product Functional Group | Significance |
|---|---|---|---|
| N-Alkylation | Alkyl halides (e.g., CH₃I, C₂H₅Br), Alcohols (with catalyst) | Tertiary Amine | Modifies basicity and steric properties; synthesis of analogs. |
| N-Acylation | Acyl chlorides (e.g., CH₃COCl), Acid anhydrides (e.g., (CH₃CO)₂O) | Amide | Forms neutral amide linkage; used for creating peptide-like structures or as a protecting group. |
| N-Formylation | Formic Acid | Formamide | Introduction of a simple formyl group, often used as a protecting group or in further synthetic steps. scispace.com |
Application as a Precursor in Complex Molecule Synthesis
Halostachine serves as a valuable chiral building block in the enantiospecific synthesis of more complex molecules, particularly heterocyclic structures like benzazepine derivatives, which are structurally related to tetrahydroisoquinolines.
While classical tetrahydroisoquinoline synthesis often involves the Pictet-Spengler reaction with a β-phenylethylamine, halostachine has been utilized in alternative strategies to create related, larger ring systems. A notable example is the enantiospecific synthesis of (+)-(R)-1-Phenyl-3-methyl-1,2,4,5-tetrahydrobenz[d]azepine. This seven-membered ring system is an analog of the six-membered tetrahydroisoquinoline core. In this synthesis, (+)-(S)-halostachine is the chiral precursor, and the key transformation is achieved via an arene chromium tricarbonyl methodology. acs.org This approach highlights the utility of halostachine in establishing complex, stereochemically defined molecular architectures. acs.orgacs.org
Table 2: Synthesis of a Tetrahydrobenzazepine Derivative from Halostachine
| Precursor | Key Methodology | Product | Reference |
|---|---|---|---|
| (+)-(S)-N-Methyl-1-phenylethanolamine (Halostachine) | Arene Chromium Tricarbonyl Methodology | (+)-(R)-1-Phenyl-3-methyl-1,2,4,5-tetrahydrobenz[d]azepine | acs.orgacs.org |
Trepipam and Fenoldopam are pharmacologically significant compounds that feature the 1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine skeleton. nih.govwikipedia.orgdrugfuture.com Fenoldopam, for instance, is a selective dopamine (B1211576) D1 receptor partial agonist used as an antihypertensive agent. wikipedia.org The synthesis of these complex molecules requires precise control of stereochemistry.
Recent advances in asymmetric synthesis have provided efficient routes to the chiral benzazepine core of these molecules. A highly efficient method involves the iridium-catalyzed asymmetric hydrogenation of cyclic ene-carbamates to prepare chiral tetrahydro-3-benzazepine motifs with excellent enantioselectivity (91–99% ee). acs.orgacs.org This modern catalytic approach has been successfully applied to the synthesis of both Trepipam and Fenoldopam. acs.orgacs.org While these specific synthetic routes demonstrate a state-of-the-art method for accessing these drug targets, they begin with precursors other than halostachine. The connection lies in the shared benzazepine structural motif, illustrating the class of complex molecules to which halostachine is a potential, albeit not always utilized, synthetic precursor. acs.orgacs.org
Enzymatic Biotransformation and Metabolic Research
Monoamine Oxidase (MAO) Substrate Characterization
Monoamine oxidases are a family of enzymes responsible for the oxidative deamination of various endogenous and exogenous amines. Research has shown that halostachine (B1311133) serves as a substrate for both MAO-A and MAO-B, with its affinity depending on the concentration.
At lower concentrations, halostachine shows limited interaction with monoamine oxidase A (MAO-A). However, as the concentration increases to 100 µM and 1000 µM, it becomes a substrate for MAO-A wikipedia.org. The metabolic pathway initiated by MAO-A involves the oxidative deamination of the amine group of halostachine. This enzymatic reaction would lead to the formation of an unstable intermediate that is subsequently converted to the corresponding aldehyde.
Further research is required to fully elucidate the specific metabolites formed through the MAO-A-mediated pathway and their subsequent physiological effects. The kinetic parameters for the low-affinity interaction with MAO-A have been reported as a K of 143 µM and a V of 7.87 nM/mg protein/30 mins wikipedia.org.
Halostachine has been identified as a specific substrate for monoamine oxidase B (MAO-B), particularly at lower concentrations (10 µM) wikipedia.org. This suggests a higher affinity of halostachine for the MAO-B isoform under typical physiological concentrations. The metabolic process involves the oxidative deamination of halostachine, a reaction catalyzed by MAO-B, which is a key pathway for the metabolism of phenylethylamine structures.
The kinetic constants for the high-affinity interaction of halostachine with MAO-B have been determined, with a K value of 27.7 µM and a V of 3.67 nM/mg protein/30 mins wikipedia.org. This indicates efficient metabolism by MAO-B at lower substrate concentrations. The initial product of this metabolic pathway is an aldehyde, which would then be further metabolized by other enzymes.
Phenylethanolamine N-Methyltransferase Activity
Scientific literature specifically detailing the activity of Phenylethanolamine N-Methyltransferase (PNMT) with halostachine as a substrate is not currently available. In animal tissue, PNMT is known to catalyze the formation of N-methylphenylethanolamine from its precursor, phenylethanolamine wikipedia.org. However, studies characterizing the potential for PNMT to further methylate halostachine or the reverse reaction have not been identified.
Preclinical Metabolic Profiling and Metabolite Identification in Biological Matrices
Detailed preclinical metabolic profiling of halostachine hydrochloride, including in vitro metabolic stability assessments and in vivo metabolite formation and clearance studies, has not been extensively reported in the available scientific literature.
Specific data from in vitro metabolic stability assays for halostachine, which would provide information on its half-life (t({1/2})) and intrinsic clearance (CL({int})) in various liver preparations (e.g., microsomes, hepatocytes), are not publicly available. Such studies are essential for predicting the metabolic fate of a compound in an in vivo setting.
There is a lack of published in vivo studies that identify the specific metabolites of halostachine in biological matrices such as plasma, urine, or feces. Consequently, information regarding the clearance mechanisms and rates of halostachine and its potential metabolites from the body is not available.
Compound Names Mentioned in this Article
In Vitro and in Vivo Pharmacological Characterization in Preclinical Models
Receptor Binding and Activation Studies in Eukaryotic Cell Lines (e.g., HEK-293 cells)
Studies utilizing human embryonic kidney (HEK-293) cells transfected with specific human adrenergic receptor subtypes have provided valuable insights into the molecular pharmacology of halostachine (B1311133).
Research has demonstrated that halostachine acts as an agonist at several α1-adrenergic receptor subtypes. Specifically, it has been shown to activate ADRα1A, ADRα1B, and ADRα1D receptors with varying potencies and efficacies nih.gov. For the ADRα1A receptor, halostachine exhibited an EC50 value of 8.7 µM and a maximal effect (Emax) of 59% compared to the endogenous agonist adrenaline nih.gov. Its activity was more pronounced at the ADRα1B and ADRα1D subtypes, with EC50 values of 1.1 µM and 2.1 µM, and Emax values of 77% and 82%, respectively, indicating it is a partial agonist at these receptors nih.gov.
In addition to its effects on α-adrenergic receptors, halostachine has been characterized as a partial agonist at β2-adrenergic receptors. In competition binding experiments using transfected HEK-293 cells, racemic halostachine showed an affinity for the β2-adrenergic receptor that was approximately 1/120th that of epinephrine (B1671497) wikipedia.org. Further functional assays measuring cyclic AMP (cAMP) accumulation in these cells indicated that halostachine was about 19% as effective as epinephrine in maximally stimulating cAMP production, confirming its partial agonist properties at β2 receptors wikipedia.org.
There is currently a lack of specific data from receptor binding and activation studies in eukaryotic cell lines detailing the interaction of halostachine hydrochloride with serotonin (B10506) or dopamine (B1211576) receptor subtypes.
| Receptor Subtype | EC50 (µM) | Emax (%) | Cell Line |
| ADRα1A | 8.7 | 59 | HEK-293 |
| ADRα1B | 1.1 | 77 | HEK-293 |
| ADRα1D | 2.1 | 82 | HEK-293 |
| β2 Adrenergic | - | 19 | HEK-293 |
Physiological Responses in Animal Models
The in vitro receptor activity of halostachine translates to a range of physiological responses observed in various animal models.
Limited research has explored the vasoactive potential of halostachine in large animal models. A study in cattle suggested that halostachine possesses vasoactive properties, though detailed hemodynamic parameters were not extensively reported in the available literature smolecule.com. In dogs, intravenous administration of halostachine led to an initial tachycardia followed by bradycardia blogspot.com.
As a β-adrenergic agonist, halostachine is expected to influence thermogenesis and lipolysis killerlabz.com. The activation of β-adrenergic receptors, particularly the β2 subtype at which halostachine is a partial agonist, is a key mechanism for stimulating the breakdown of fatty acids (lipolysis) and increasing metabolic rate, which can contribute to thermogenesis blogspot.comkillerlabz.comxplosiv.nz. However, specific preclinical studies quantifying the direct effects of halostachine on these processes are limited. One report noted that intravenous administration to dogs resulted in an elevated body temperature blogspot.com.
Observations in animal models suggest that halostachine exhibits central nervous system (CNS) stimulant properties. In guinea pigs, intraperitoneal doses of 30 mg/kg produced restlessness, while a higher dose of 100 mg/kg led to excitement, mydriasis, salivation, piloerection, muscular tremors, and increased heart and respiratory rates wikipedia.org. In sheep, a 100 mg/kg intravenous dose caused "excitation" wikipedia.org. Despite these general observations, detailed studies using specific preclinical behavioral models to quantify locomotor activity or stereotypy are not extensively documented in the scientific literature. Notably, unlike its parent compound phenylethanolamine, halostachine did not produce stereotyped or rapid eye movements in dogs wikipedia.org.
Organ-Specific Metabolic Alterations in Animal Models (e.g., Liver, Kidney, Hippocampus, Heart)
There is a significant lack of published research specifically investigating the organ-specific metabolic alterations induced by this compound in animal models. While its sympathomimetic action implies potential effects on the metabolic activity of organs such as the liver (e.g., glycogenolysis), kidney, hippocampus, and heart, dedicated studies to characterize these changes have not been reported in the available scientific literature.
Structure Activity Relationships Sar and Comparative Pharmacology
Structural Analogues and Adrenergic Receptor Selectivity
The pharmacological activity of phenethylamine (B48288) compounds is heavily influenced by substitutions on the aromatic ring, the ethylamine side chain, and the amino group. pharmacy180.com Halostachine's structure, featuring a hydroxyl group on the beta-carbon (β-OH) and a methyl group on the amine (N-methyl), dictates its interaction with adrenergic receptors. wikipedia.orgblogspot.com Unlike catecholamines such as epinephrine (B1671497), halostachine (B1311133) lacks hydroxyl groups on the phenyl ring, which significantly reduces its ability to fully activate adrenergic receptors. blogspot.com Research indicates that the presence of catechol hydroxyls is crucial for full receptor activation and affinity. blogspot.com
Comparison of Agonistic Properties with Ephedrine
Halostachine and ephedrine are structurally related phenethylamines, but key differences dictate their pharmacological profiles. Ephedrine possesses an additional methyl group on the alpha-carbon of the side chain, a feature absent in halostachine. atamanchemicals.com This α-methyl group makes ephedrine resistant to metabolism by monoamine oxidase (MAO), contributing to a longer duration of action. pharmacy180.com
Comparative Pharmacological Profile with Synephrine
Synephrine, another structural analogue, is often compared with halostachine. The primary structural difference is the presence of a hydroxyl group on the phenyl ring in synephrine (typically at the para- or meta-position), which is absent in halostachine. atamanchemicals.com This substitution influences receptor affinity and efficacy.
In a comparative in-vitro study measuring β2 receptor activation, halostachine was found to be 19% as effective as epinephrine, whereas m-synephrine was 24% as effective. blogspot.com More recent research has provided a detailed comparison of their activities at α1-adrenergic receptor subtypes. Halostachine and p-synephrine both act as agonists at α1A, α1B, and α1D receptors, but with differing potencies and efficacies. nih.gov Halostachine generally shows higher potency (lower EC₅₀ value) at α1B and α1D receptors compared to p-synephrine, though it acts as a partial agonist. nih.gov
| Compound | Receptor Subtype | Potency (EC₅₀, µM) | Efficacy (Eₘₐₓ, %) |
|---|---|---|---|
| Halostachine | ADRα₁ₐ | 8.7 | 59 |
| p-Synephrine | ADRα₁ₐ | 2.4 | 82 |
| Halostachine | ADRα₁ₑ | 1.1 | 77 |
| p-Synephrine | ADRα₁ₑ | 0.66 | 91 |
| Halostachine | ADRα₁ₒ | 2.1 | 82 |
| p-Synephrine | ADRα₁ₒ | 1.7 | 80 |
Analysis of Activity Relative to Phenylethanolamine and Other Phenethylamine Analogues
Halostachine is the N-methylated derivative of phenylethanolamine. wikipedia.orgwikipedia.org This N-methylation is a critical structural modification that enhances its activity compared to its parent compound. In studies using β2-adrenergic receptor preparations, racemic halostachine demonstrated an affinity approximately three times more potent than phenylethanolamine itself. wikipedia.org
The general principles of structure-activity relationships for phenethylamines provide further context. pharmacy180.comscribd.com
Substitution on the Amino Nitrogen: Increasing the bulk of the substituent on the nitrogen atom generally decreases α-receptor activity while increasing β-receptor activity. pharmacy180.com The single methyl group of halostachine is a small substitution, consistent with its activity at both α and β receptors. wikipedia.orgnih.gov
Hydroxyl Group on the β-Carbon: The presence of a β-hydroxyl group, as seen in halostachine, greatly enhances agonist activity at both α- and β-receptors but decreases central nervous system penetration by lowering lipid solubility. blogspot.comscribd.com
| Compound | Key Structural Features | Relative Adrenergic Activity Profile |
|---|---|---|
| Halostachine | β-OH group, N-methyl group | Partial agonist at α₁ and β₂ receptors. blogspot.comnih.gov More potent than phenylethanolamine. wikipedia.org |
| Phenylethanolamine | β-OH group, primary amine | Acts on α- and β-adrenergic receptors. wikipedia.org Lower affinity at β₂ receptors than halostachine. wikipedia.org |
| Ephedrine | β-OH group, N-methyl group, α-methyl group | Mixed-acting α- and β-adrenergic agonist with indirect effects (norepinephrine release). drugbank.comijbcp.com |
| Synephrine | β-OH group, N-methyl group, phenyl-OH group | Adrenergic agonist, with higher efficacy at β₂ receptors than halostachine. blogspot.com |
Stereochemical Influences on Biological Activity and Receptor Interactions
The β-hydroxyl group on the ethylamine side chain of halostachine creates a chiral center, meaning the molecule can exist as two different stereoisomers (enantiomers). smolecule.comnih.gov The three-dimensional arrangement of atoms is critical for effective interaction with chiral biological targets like adrenergic receptors. nih.gov For direct-acting sympathomimetic amines, maximal activity is typically observed in derivatives that have a β-hydroxyl group with the correct stereochemical configuration, which is the (1R) configuration. scribd.com
While halostachine is found in nature as a single stereoisomer, it is more commonly available as a synthetic product in the form of its racemate (an equal mixture of both enantiomers). wikipedia.orgdbpedia.org The biological activity of the racemate represents the combined effects of both enantiomers. It is common for one enantiomer to be significantly more active than the other at a specific receptor. nih.gov The more active enantiomer can align with the corresponding binding sites on the receptor, while the less active one cannot fit as effectively, preventing a full biological response. nih.gov Although specific studies isolating the activity of each individual halostachine enantiomer are not detailed in the provided search results, the established principles of stereochemistry in phenylethanolamines strongly suggest that one enantiomer is predominantly responsible for the observed adrenergic activity.
Advanced Analytical Methodologies for Halostachine Hydrochloride Research
Chromatographic Techniques for Detection and Quantification
Chromatography is a fundamental analytical technique for separating, identifying, and quantifying compounds within a mixture. csfarmacie.cz For a compound like Halostachine (B1311133) hydrochloride, which belongs to the phenethylamine (B48288) class, various chromatographic methods are utilized, each offering distinct advantages for specific analytical challenges.
High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS or LC-MS/MS) is a powerful and widely used technique for the analysis of illicit compounds and unapproved ingredients in dietary supplements and biological fluids. nih.govnih.govresearchgate.net Its high sensitivity and selectivity make it ideal for detecting and quantifying trace amounts of substances like Halostachine hydrochloride in complex matrices.
A typical LC-MS/MS protocol for the analysis of phenethylamines, including halostachine, involves a reversed-phase chromatographic separation followed by detection using a mass spectrometer. The sample preparation usually consists of a simple extraction, for example, reconstituting a powdered supplement in methanol. nih.gov
The chromatographic separation is commonly achieved using a C18 or Phenyl-Hexyl column. nih.govresearchgate.net A gradient elution with a mobile phase consisting of water and an organic solvent like acetonitrile (B52724) or methanol, both containing an additive such as formic acid to improve peak shape and ionization efficiency, is often employed. nih.govresearchgate.net
Detection by tandem mass spectrometry is typically performed in the multiple reaction monitoring (MRM) mode, which provides excellent selectivity and sensitivity. researchgate.net In this mode, a specific precursor ion for the analyte is selected in the first mass analyzer, fragmented, and then a specific product ion is monitored in the second mass analyzer. This process minimizes interferences from other compounds in the matrix. For Halostachine, two MRM transitions would be monitored for confident identification and quantification.
A representative table of LC-MS/MS parameters for the analysis of phenethylamines is provided below.
| Parameter | Typical Setting |
| LC Column | Kinetex C18 (50 mm x 2.1 mm, 2.6 µm) or equivalent |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.3 mL/min |
| Gradient | Linear gradient from 10% to 90% B over several minutes |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS Detection | Multiple Reaction Monitoring (MRM) |
This table presents a generalized protocol for phenethylamine analysis. Specific parameters would be optimized for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, particularly useful for the analysis of volatile and semi-volatile compounds. phytopharmajournal.comnih.gov For non-volatile or polar compounds like halostachine and its potential metabolites, a chemical derivatization step is often necessary to increase their volatility and thermal stability, making them suitable for GC analysis. jfda-online.comnih.gov
Derivatization involves chemically modifying the analyte to replace active hydrogens, for instance, on amine or hydroxyl groups, with less polar functional groups. iu.edu Common derivatization techniques for amines include silylation (e.g., using N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA) or acylation (e.g., using trifluoroacetic anhydride (B1165640) - TFAA). jfda-online.comiu.edu These modifications improve the chromatographic peak shape and reduce interactions with the GC column. iu.edu
A typical GC-MS analysis for metabolites would involve extraction of the analytes from a biological matrix (e.g., urine), followed by the derivatization reaction. The derivatized sample is then injected into the GC-MS system. Separation is achieved on a capillary column, often with a non-polar stationary phase. The mass spectrometer then detects the separated compounds, providing mass spectra that can be used for identification by comparison to spectral libraries.
The table below outlines a general procedure for GC-MS analysis of amine compounds following derivatization.
| Step | Description |
| Sample Preparation | Extraction of metabolites from the biological matrix (e.g., liquid-liquid extraction or solid-phase extraction). |
| Derivatization | Reaction with a silylating or acylating agent (e.g., BSTFA or TFAA) at an elevated temperature. |
| GC Column | Fused-silica capillary column (e.g., DB-5MS, 30 m x 0.25 mm i.d.). |
| Carrier Gas | Helium at a constant flow rate. |
| Temperature Program | A temperature gradient starting at a lower temperature and ramping up to a higher temperature to elute compounds of varying volatility. |
| Ionization Mode | Electron Ionization (EI) at 70 eV. |
| MS Detection | Scan mode for identification or Selected Ion Monitoring (SIM) for quantification. |
This table illustrates a general workflow. The specific derivatization reagent and GC-MS conditions would need to be optimized for halostachine metabolites.
Halostachine possesses a chiral center, meaning it can exist as two enantiomers (mirror images). Enantiomers of a chiral drug can have different pharmacological and toxicological properties. csfarmacie.cz Therefore, the ability to separate and analyze these enantiomers is of significant importance. High-Performance Liquid Chromatography using chiral stationary phases (CSPs) is a widely employed and effective method for this purpose. csfarmacie.czmdpi.com
Chiral separation on a CSP is achieved through the differential interaction of the enantiomers with the chiral selector that is immobilized on the stationary phase. mdpi.com This results in the two enantiomers having different retention times, allowing for their separation and individual quantification. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly versatile and have been successfully used for the separation of a wide range of chiral compounds, including amines. csfarmacie.czresearchgate.net
The development of a chiral HPLC method involves screening different CSPs and mobile phases to achieve optimal separation. The choice of mobile phase, which can be a normal-phase (e.g., hexane/ethanol) or reversed-phase system, and the use of additives can significantly influence the enantioseparation. researchgate.net
The following table summarizes the key components of a chiral HPLC method.
| Component | Description |
| Chiral Stationary Phase (CSP) | A stationary phase containing a single enantiomer of a chiral selector. Polysaccharide-based columns (e.g., Chiralpak®, Lux®) are common. |
| Mobile Phase | A solvent system (e.g., n-hexane/isopropanol for normal phase) that elutes the compounds through the column. Additives may be used to improve resolution. |
| Detector | Typically a UV detector, as most chiral compounds absorb UV light. |
| Resolution (Rs) | A measure of the degree of separation between the two enantiomer peaks. A baseline resolution of Rs ≥ 1.5 is generally desired. |
This table outlines the fundamental aspects of chiral HPLC. The specific column and mobile phase would be selected based on experimental screening for halostachine.
Method Validation and Considerations for Matrix Effects in Complex Samples
For any analytical method to be considered reliable and suitable for its intended purpose, it must undergo a thorough validation process. fda.gov.tw Method validation for the analysis of this compound would typically assess parameters such as selectivity, linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision, following guidelines from recognized bodies. fda.gov.tw
A significant challenge in the analysis of trace compounds in complex matrices like dietary supplements or biological fluids is the "matrix effect." nih.gov The matrix refers to all components of the sample other than the analyte of interest. longdom.org These co-eluting components can interfere with the ionization of the target analyte in the mass spectrometer's source, leading to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal). longdom.orgchromatographyonline.com This can significantly impact the accuracy and precision of the quantitative results. nih.gov
Several strategies can be employed to evaluate and mitigate matrix effects:
Post-extraction Spike: The matrix effect can be quantified by comparing the response of an analyte spiked into an extracted blank matrix with the response of the analyte in a pure solvent. nih.gov
Stable Isotope-Labeled Internal Standards: The use of an internal standard that is a stable isotope-labeled version of the analyte is the most effective way to compensate for matrix effects. These standards have nearly identical chemical and physical properties to the analyte and will be affected by the matrix in the same way, thus providing a reliable means of correction. chromatographyonline.com
Sample Preparation: Thorough sample clean-up procedures, such as solid-phase extraction (SPE), can remove many of the interfering matrix components before analysis. researchgate.net
Chromatographic Separation: Optimizing the HPLC method to achieve better separation of the analyte from co-eluting matrix components can also reduce interference. longdom.org
The table below details the key parameters evaluated during method validation.
| Validation Parameter | Description |
| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. |
| Limit of Detection (LOD) | The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantification (LOQ) | The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |
| Accuracy | The closeness of the test results obtained by the method to the true value, often expressed as percent recovery. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. |
| Matrix Effect | The direct or indirect alteration of the analytical response due to the presence of unintended analytes or other interfering substances in the sample. |
Application in Academic Research on Product Composition Analysis
The advanced analytical methodologies described are crucial tools in academic research focused on the composition and quality of commercial products, particularly dietary supplements. nih.gov Numerous studies have utilized these techniques to investigate the accuracy of supplement labeling and to screen for the presence of unapproved or prohibited substances. nih.govnih.gov
A notable case series analyzed 57 dietary supplement products, including seven that were labeled as containing halostachine. nih.gov Using liquid chromatography quadrupole time-of-flight mass spectrometry, the researchers found significant discrepancies between the labeled and actual content of the active ingredients. Of the products that contained a detectable amount of the listed ingredient, the actual quantity ranged from a mere 0.02% to as high as 334% of the amount stated on the label. nih.gov Such studies highlight the critical role of accurate analytical methods in consumer protection and regulatory oversight. jwatch.org
The findings from such research often reveal a concerning lack of quality control in the dietary supplement industry. For instance, some products may contain none of the declared botanical ingredients, while others may be adulterated with prohibited stimulants or anabolic agents. nih.govjwatch.org
The data table below, adapted from a study on sports supplements, illustrates the types of discrepancies that can be uncovered through rigorous analytical testing. nih.gov
| Labeled Ingredient | Number of Products Tested | Number with No Detectable Ingredient | Range of Actual vs. Labeled Amount |
| Halostachine | 7 | Data not individually specified | 0.02% to 334% (for all ingredients tested) |
| R. vomitoria | 13 | Data not individually specified | 0.02% to 334% (for all ingredients tested) |
| Methylliberine | 21 | Data not individually specified | 0.02% to 334% (for all ingredients tested) |
| Turkesterone | 8 | Data not individually specified | 0.02% to 334% (for all ingredients tested) |
| Octopamine | 8 | Data not individually specified | 0.02% to 334% (for all ingredients tested) |
Theoretical and Computational Approaches in Halostachine Hydrochloride Research
Physiologically Based Kinetic (PBK) Modeling for Extrapolation Studies
Physiologically based kinetic (PBK) models are mathematical representations of the body, comprising a series of interconnected compartments that simulate organs and tissues linked by blood flow. nih.govnih.govmdpi.com These models use differential equations to describe the ADME processes that determine the fate of a chemical within an organism. nih.gov By integrating compound-specific data with physiological parameters, PBK models can predict the time-course of a substance's concentration in various parts of the body. figshare.com
For halostachine (B1311133) hydrochloride, a generic PBK model could be developed, particularly in the absence of extensive in vivo data. Such a model would incorporate key physicochemical properties of the compound, which can often be predicted in silico. nih.gov These inputs are crucial for modeling the compound's behavior.
Table 1: Illustrative Physicochemical Input Parameters for a Halostachine Hydrochloride PBK Model
| Parameter | Predicted Value | Method of Prediction |
| Molecular Weight (MW) | 187.69 g/mol | Chemicalize |
| pKa | 10.2 | Chemicalize |
| logP | 1.3 | Chemicalize |
| Fraction unbound in plasma (Fup) | Varies | Method of Lobell and Sivarajah (2003) |
| Blood:Plasma (B:P) ratio | Varies | Simcyp ADME Prediction Toolbox |
Note: The values in this table are illustrative of the types of data used in PBK modeling and may not represent actual experimental or predicted values for this compound.
The application of PBK models is particularly valuable for extrapolation studies, including predicting pharmacokinetics across different species or from one population to another (e.g., from healthy adults to sensitive groups). mdpi.com In the context of risk assessment, PBK modeling can help to establish a mechanistic basis for extrapolating data from clinical trials to broader populations and can aid in reducing uncertainty in safety evaluations. nih.gov The development of next-generation PBK (NG-PBK) models, which rely solely on in vitro and in silico data, further supports the move towards reducing animal testing in toxicology. nih.govljmu.ac.uk
In Silico Predictions of Metabolic Pathways and Enzyme Interactions
In silico tools offer a rapid and cost-effective means of predicting the metabolic fate of a compound. nih.gov These computational methods can be broadly categorized into ligand-based and structure-based approaches. creative-biolabs.comeurekaselect.com Ligand-based methods predict metabolism based on the chemical structure of the substrate, while structure-based methods utilize 3D models of metabolic enzymes to simulate their interaction with the compound. creative-biolabs.com
For this compound, in silico models can predict potential sites of metabolism (SOMs) on the molecule and the cytochrome P450 (CYP) enzymes likely responsible for these biotransformations. pensoft.net Various open-access software tools, such as MetaTrans, SyGMa, GloryX, and BioTransformer, can be used in combination to predict Phase I and Phase II metabolites. nih.govresearchgate.net For phenylethylamines, common metabolic reactions include hydroxylation and N-acetylation. nih.gov
Predicting which CYP isozymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) may be inhibited by this compound is another critical application of in silico modeling. nih.govmdpi.com Inhibition of these enzymes can lead to significant drug-drug interactions. nih.gov Molecular docking simulations can be employed to study the interactions between this compound and the active sites of these enzymes, providing insights into its binding affinity and potential for inhibition. nanobioletters.comnih.gov
Table 3: Illustrative In Silico Predictions for this compound Metabolism
| Prediction Type | Result | Software/Method |
| Predicted Metabolite | Hydroxylated halostachine | SyGMa, BioTransformer |
| Predicted Metabolite | N-acetylated halostachine | SyGMa, BioTransformer |
| Potential Interacting Enzyme | CYP2D6 | Molecular Docking |
| Predicted Interaction Type | Inhibition | QSAR Modeling |
Note: This table provides illustrative examples of predictions that can be generated using in silico tools. These are not based on published experimental data for this compound.
By integrating these computational approaches, a comprehensive profile of the likely metabolic pathways and enzyme interactions for this compound can be constructed. This information is invaluable for guiding subsequent in vitro and in vivo metabolism studies and for anticipating potential pharmacokinetic interactions. news-medical.net
Q & A
Q. What are the key structural characteristics of Halostachine hydrochloride, and how do they influence its reactivity?
Q. What established methods are used for the synthesis of this compound?
Menschikov and Borodina developed a synthetic route involving condensation of benzaldehyde derivatives with methylamine intermediates. Resolution of racemic mixtures using chiral resolving agents (e.g., tartaric acid) yields enantiopure l-Halostachine. Key steps include:
- Thionyl chloride treatment to form chloride hydrochloride intermediates (m.p. 168–169°C).
- Sodium amalgam reduction to generate secondary amines.
- Optical rotation measurements to confirm enantiomeric purity .
Advanced Research Questions
Q. How can researchers design experiments to compare the pharmacological effects of this compound with ephedrine?
Methodological Approach :
- In Vivo Models : Use adrenergic response assays (e.g., blood pressure modulation in animal models) at equivalent molar doses.
- Receptor Binding Studies : Compare affinity for α- and β-adrenergic receptors via radioligand displacement assays.
- Dose-Response Curves : Establish ED₅₀ values for bronchodilation or vasoconstriction. Syrneva (1941) noted similar adrenergic activity to ephedrine, suggesting shared mechanisms but potential differences in potency or receptor subtype selectivity .
Q. What analytical techniques resolve contradictions in reported physical properties of Halostachine derivatives?
Discrepancies in melting points or optical rotations may arise from impurities or polymorphic forms. Recommended methods:
- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>98% for pharmacological studies).
- X-ray Crystallography : Definitive confirmation of crystal structure and stereochemistry.
- Differential Scanning Calorimetry (DSC) : Identify polymorphs affecting melting points .
Q. How does the stereochemical configuration of this compound impact its bioactivity?
The l-enantiomer exhibits higher pharmacological activity due to optimal receptor binding geometry. Resolution via chiral chromatography or enzymatic kinetic resolution can isolate active enantiomers. Comparative studies using enantiopure samples (e.g., l-Halostachine hydrochloride, [α]D –52.46°) vs. racemic mixtures are critical for structure-activity relationship (SAR) analysis .
Q. What stability challenges arise in storing this compound, and how can they be mitigated?
Stability Considerations :
- Hygroscopicity : Store in desiccated containers at 2–8°C to prevent hydrolysis.
- Oxidation : Use inert atmospheres (N₂/Ar) during handling; monitor via TLC or UV spectroscopy for degradation products (e.g., benzoic acid).
- Light Sensitivity : Amber glassware to prevent photodegradation .
Contradiction Analysis
Q. How should researchers address conflicting reports on Halostachine’s metabolic pathways?
Early studies suggested hepatic CYP450-mediated oxidation, while recent work proposes esterase-driven hydrolysis. To resolve:
- In Vitro Metabolism : Use liver microsomes ± CYP450 inhibitors (e.g., ketoconazole) vs. esterase inhibitors (e.g., PMSF).
- Metabolite Profiling : LC-MS/MS to identify oxidation vs. hydrolysis products. Reference conflicting findings to experimental conditions (e.g., species-specific enzyme expression) .
Guidelines for Methodological Rigor
- Experimental Design : Use factorial designs (e.g., response surface methodology) to optimize synthesis or pharmacological assays .
- Data Validation : Cross-validate results with orthogonal techniques (e.g., NMR for structure, in vivo/in vitro correlation for bioactivity).
- Ethical Compliance : Adhere to OECD guidelines for animal studies and ICH standards for chemical stability testing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
